

YF-452: A Comparative Analysis of a Novel VEGFR2 Inhibitor

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Compound of Interest

Compound Name: YF-452

Cat. No.: B611878

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In the landscape of anti-angiogenic cancer therapies, vascular endothelial growth factor receptor 2 (VEGFR2) remains a pivotal target. A novel synthetic small molecule, **YF-452**, has emerged as a promising inhibitor of this pathway. This guide provides a comparative overview of **YF-452**'s efficacy against other established VEGFR2 inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

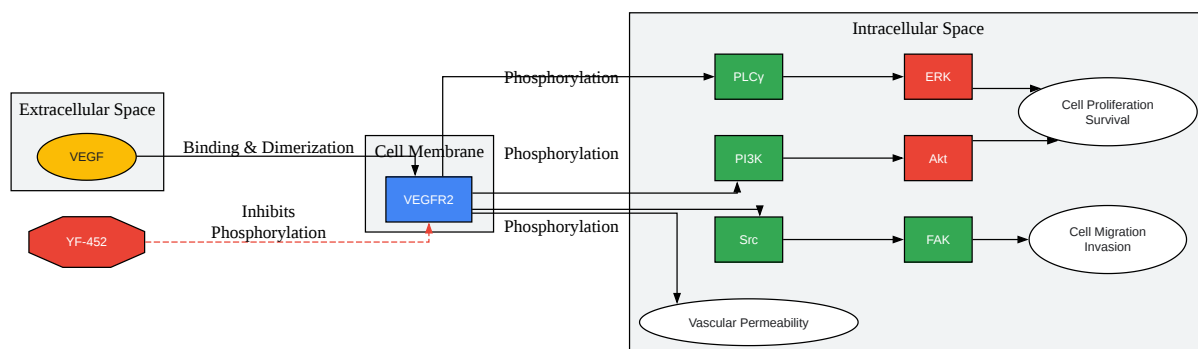
Efficacy Comparison of VEGFR2 Inhibitors

The inhibitory potential of **YF-452** and other widely recognized VEGFR2 inhibitors is summarized below. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Inhibitor	VEGFR2 IC50 (nM)	Other Notable Targets
YF-452	Data not available in primary literature; inhibits VEGF-induced phosphorylation of VEGFR2	ERK, FAK, Src
Axitinib	0.2	VEGFR1, VEGFR3, PDGFR β , c-Kit[1]
Lenvatinib	4.0	VEGFR1, VEGFR3, FGFR1-4, PDGFR α , RET, KIT[2]
Regorafenib	4.2	VEGFR1, VEGFR3, TIE2, PDGFR β , FGFR, c-Kit, RET, RAF-1[3][4]
Sunitinib	80	PDGFR β , c-Kit, FLT3[5][6]
Sorafenib	90	RAF-1, B-Raf, VEGFR1, VEGFR3, PDGFR β , c-Kit, FLT3, RET[7]
Apatinib	1	c-Ret, c-Kit, c-Src[8]

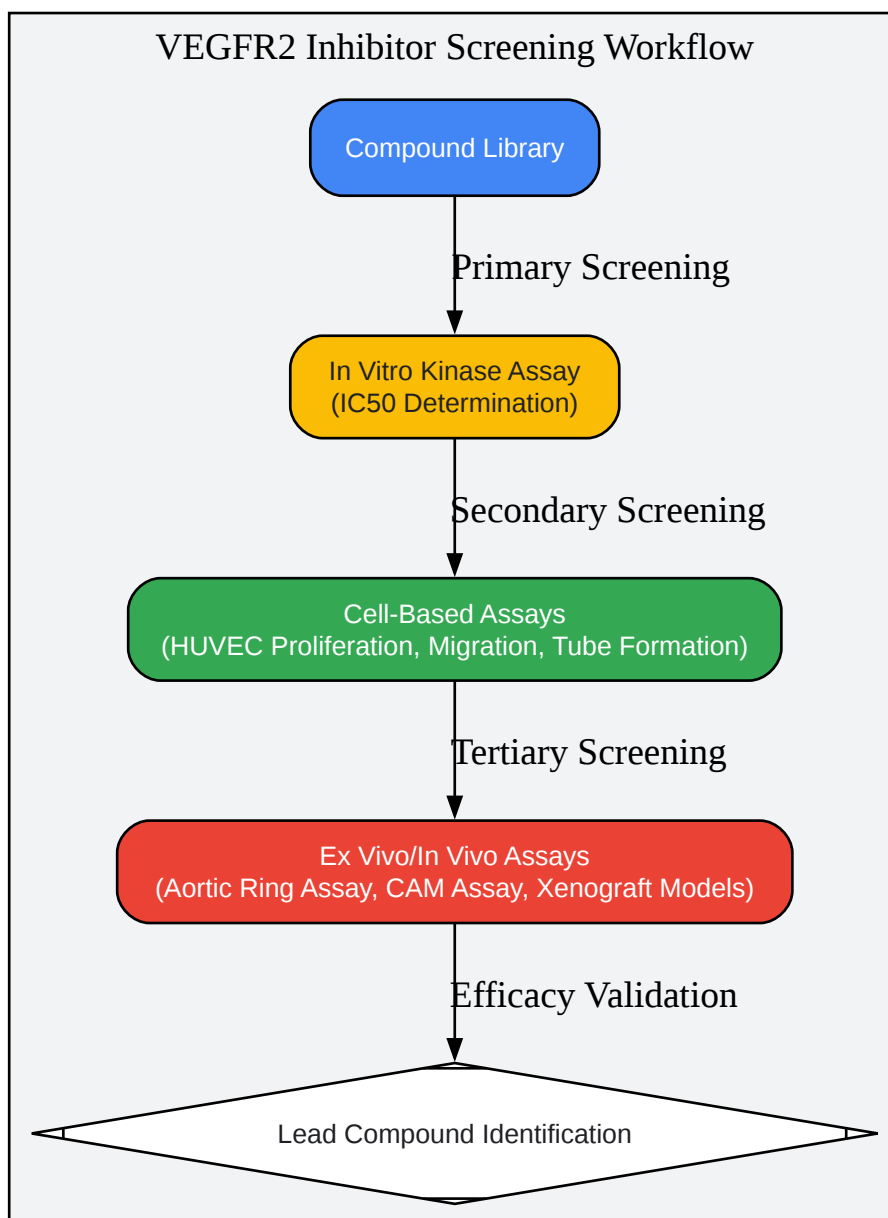
Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of evaluation for VEGFR2 inhibitors, the following diagrams illustrate the VEGFR2 signaling cascade and a general experimental workflow for screening potential inhibitors.



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Caption: VEGFR2 Signaling Pathway and the inhibitory action of **YF-452**.



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Caption: General experimental workflow for screening VEGFR2 inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of VEGFR2 inhibitors.

In Vitro VEGFR2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of VEGFR2.

- Materials:
 - Recombinant human VEGFR2 kinase domain
 - Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
 - ATP (Adenosine triphosphate)
 - Poly(Glu, Tyr) 4:1 as a substrate
 - Test compounds (e.g., **YF-452**) dissolved in DMSO
 - 96-well plates
 - Kinase-Glo® Luminescent Kinase Assay Kit
- Procedure:
 - Prepare a reaction mixture containing the kinase buffer, recombinant VEGFR2 enzyme, and the substrate in each well of a 96-well plate.
 - Add the test compounds at various concentrations to the wells. Include a positive control (a known VEGFR2 inhibitor) and a negative control (DMSO vehicle).
 - Initiate the kinase reaction by adding a predetermined concentration of ATP.
 - Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
 - Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to the kinase activity.
 - Record the luminescence using a plate reader.

- Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Migration Assay

This assay assesses the ability of a compound to inhibit the migration of endothelial cells, a crucial step in angiogenesis.

- Materials:
 - Human Umbilical Vein Endothelial Cells (HUVECs)
 - Endothelial cell growth medium (EGM-2)
 - Transwell inserts (e.g., 8 μ m pore size) for 24-well plates
 - Fibronectin
 - VEGF
 - Test compounds
 - Calcein AM stain
- Procedure:
 - Coat the underside of the Transwell inserts with fibronectin to promote cell attachment.
 - Culture HUVECs to sub-confluency and then starve them in a serum-free medium for several hours.
 - Resuspend the starved HUVECs in a serum-free medium containing the test compounds at various concentrations.
 - Add the HUVEC suspension to the upper chamber of the Transwell inserts.
 - Fill the lower chamber with a medium containing VEGF as a chemoattractant.

- Incubate the plate for a period that allows for cell migration (e.g., 4-6 hours) at 37°C in a CO₂ incubator.
- After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye like Calcein AM.
- Quantify the migrated cells by measuring the fluorescence intensity with a fluorescence plate reader or by counting the cells under a microscope.
- Calculate the percentage of migration inhibition compared to the control and determine the IC₅₀ value.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model used to evaluate the effect of compounds on angiogenesis in a living tissue.

- Materials:
 - Fertilized chicken eggs
 - Egg incubator
 - Sterile phosphate-buffered saline (PBS)
 - Thermanox® coverslips or sterile filter paper discs
 - Test compounds
 - Stereomicroscope with a camera
- Procedure:
 - Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.

- On day 3 or 4, create a small window in the eggshell to expose the developing chorioallantoic membrane (CAM).
- Prepare the test compounds by dissolving them in a suitable vehicle and applying them to a sterile carrier like a Thermanox® coverslip or a filter paper disc.
- Gently place the carrier with the test compound onto the CAM. A vehicle control should also be included.
- Seal the window with sterile tape and return the eggs to the incubator for a further 2-3 days.
- On the day of analysis, open the window and observe the CAM under a stereomicroscope.
- Capture images of the blood vessels in the area surrounding the carrier.
- Quantify the anti-angiogenic effect by measuring the length and number of blood vessel branches. A significant reduction in vessel formation compared to the control indicates anti-angiogenic activity.

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